molecular formula C10H14N2O3 B8634866 Tert-butyl 2-(4-formylpyrazol-1-yl)acetate

Tert-butyl 2-(4-formylpyrazol-1-yl)acetate

Cat. No. B8634866
M. Wt: 210.23 g/mol
InChI Key: SJNAMOCXEOEILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-formylpyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(4-formylpyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-formylpyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 2-(4-formylpyrazol-1-yl)acetate

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl 2-(4-formylpyrazol-1-yl)acetate

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)6-12-5-8(7-13)4-11-12/h4-5,7H,6H2,1-3H3

InChI Key

SJNAMOCXEOEILI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1H-pyrazole-4-carbaldehyde (0.5 g, 5.2 mmol), potassium tert-butoxide (0.7 g, 6.25 mmol) in N,N-dimethylformamide (6 mL) was stirred at room temperature for 5 minutes. Tert-butylbromoacetate (1.11 g, 5.72 mmol) was added and the resulting mixture was stirred for 2 hours at room temperature. The reaction was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic layer was collected, washed with water then brine, passed through a hydrophobic fit and the solvent was removed in vacuo. The crude material was purified by silica gel column chromatography, eluting with 15-100% ethyl acetate in iso-hexane, to afford the title compound (0.678 g, 62%) as colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Yield
62%

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